4-Chloro-N-(3-ethynylphenyl)picolinamide

Catalog No.
S16157999
CAS No.
M.F
C14H9ClN2O
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-(3-ethynylphenyl)picolinamide

Product Name

4-Chloro-N-(3-ethynylphenyl)picolinamide

IUPAC Name

4-chloro-N-(3-ethynylphenyl)pyridine-2-carboxamide

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C14H9ClN2O/c1-2-10-4-3-5-12(8-10)17-14(18)13-9-11(15)6-7-16-13/h1,3-9H,(H,17,18)

InChI Key

DJBIBSCESXIFIV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=NC=CC(=C2)Cl

4-Chloro-N-(3-ethynylphenyl)picolinamide is a chemical compound characterized by its unique structure that includes a picolinamide moiety and an ethynylphenyl group. Its molecular formula is C13H10ClNC_{13}H_{10}ClN, and it has a molecular weight of approximately 235.68 g/mol. The compound features a chloro substituent on the aromatic ring, which can influence its reactivity and biological activity. This compound is often studied for its potential applications in medicinal chemistry, particularly in the context of targeting specific biological pathways.

, including:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Alkyne Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Huisgen reaction, leading to the formation of triazoles or other complex structures.
  • Aromatic Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution, influenced by the electron-withdrawing nature of the chloro group.

Research indicates that compounds similar to 4-Chloro-N-(3-ethynylphenyl)picolinamide often exhibit significant biological activity. Specifically, related compounds have been identified as positive allosteric modulators at metabotropic glutamate receptors, which are involved in various neurological functions. The selectivity and potency of these compounds at specific receptor subtypes are crucial for their therapeutic potential, particularly in treating neurological disorders.

The synthesis of 4-Chloro-N-(3-ethynylphenyl)picolinamide typically involves multi-step synthetic routes:

  • Preparation of Picolinamide: Starting with 3-picoline, chlorination can occur to introduce the chloro group.
  • Formation of Ethynyl Group: The ethynylphenyl substituent can be introduced through Sonogashira coupling or other cross-coupling methods.
  • Final Coupling Reaction: The final step usually involves coupling the modified picolinamide with the ethynyl group to yield the desired compound.

These methods allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

4-Chloro-N-(3-ethynylphenyl)picolinamide has potential applications in:

  • Drug Development: As a lead compound for developing new therapeutics targeting neurological pathways.
  • Chemical Biology: Studying receptor interactions and signaling pathways in cellular models.
  • Synthetic Chemistry: Serving as an intermediate in synthesizing more complex molecules.

Interaction studies are critical for understanding how 4-Chloro-N-(3-ethynylphenyl)picolinamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Testing the biological effects of the compound on cellular signaling pathways.
  • Structure-Activity Relationship Studies: Analyzing how changes in structure affect biological activity and binding characteristics.

Such studies help elucidate mechanisms of action and guide further development.

Several compounds share structural similarities with 4-Chloro-N-(3-ethynylphenyl)picolinamide, including:

Compound NameStructureKey Features
N-(4-Chlorophenyl)picolinamideStructureContains a chlorophenyl group; studied for similar receptor interactions.
N-(3-Methylphenyl)picolinamideStructureMethyl substitution may alter binding affinity; potential for diverse biological activity.
N-(2-Ethoxyphenyl)picolinamideStructureEthoxy group introduces different electronic properties; useful in medicinal chemistry.

Uniqueness

4-Chloro-N-(3-ethynylphenyl)picolinamide stands out due to its specific combination of a chloro substituent and an ethynyl group, which may confer unique properties regarding receptor modulation and chemical reactivity compared to other picolinamide derivatives.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.0403406 g/mol

Monoisotopic Mass

256.0403406 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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